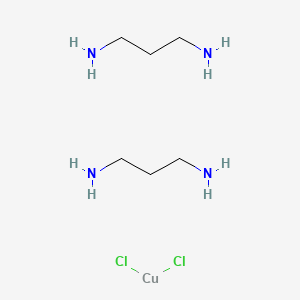

Bis(1,3-propanediamine) Copper(II) Dichloride

Übersicht

Beschreibung

Bis(1,3-propanediamine) Copper(II) Dichloride is a coordination compound involving copper(II) ions and 1,3-propanediamine ligands. While the specific compound is not directly studied in the provided papers, related copper(II) complexes with various ligands have been synthesized and characterized, offering insights into the coordination chemistry of copper(II) with nitrogen-donor ligands and the potential properties of Bis(1,3-propanediamine) Copper(II) Dichloride.

Synthesis Analysis

Molecular Structure Analysis

Copper(II) complexes exhibit a range of coordination geometries, from square-planar to octahedral. The molecular structure of these complexes is often elucidated using X-ray crystallography. For example, a copper(II) complex with pyrazine-2,3-dicarboxamide ligands forms a centrosymmetric square-plane with weakly coordinating perchlorate ions, resulting in an elongated octahedron . Another complex with iminodiacetamide ligands also shows a square-planar coordination with weakly bonded amide oxygen atoms completing an s-facial distorted octahedral coordination . These studies demonstrate the versatility of copper(II) coordination environments.

Chemical Reactions Analysis

Copper(II) complexes can participate in various chemical reactions, including redox processes. Electrochemical studies, such as cyclic voltammetry, can provide insights into the redox behavior of these complexes. For instance, the electrochemical properties of copper(II) complexes with a Schiff base ligand were found to be dependent on reversible and quasi-reversible redox waves . Additionally, the reaction of copper perchlorate hexahydrate with chelating ligands and pseudohalides led to the formation of new copper(II) coordination compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of copper(II) complexes are influenced by their molecular structure. For example, the crystal structure of a copper(II) complex with a disulfoxide ligand revealed the formation of layers of distorted square planar CuO4 groups, with each copper atom achieving square pyramidal coordination . The luminescence properties of copper(II) complexes are also of interest, with some complexes displaying intraligand fluorescence and phosphorescence in glassy solutions . Thermal and electrochemical studies provide additional information on the stability and redox behavior of these complexes .

Wissenschaftliche Forschungsanwendungen

Coordination Properties and Crystal Structure

Bis(1,3-propanediamine) Copper(II) Dichloride demonstrates notable coordination properties. In a study, the coordination modes of copper ions in similar copper(II) complexes were examined, revealing different geometric configurations such as square-planar and tetragonal pyramidal structures. These complexes exhibit interesting physicochemical properties, important for understanding the behavior of copper(II) in various chemical environments (Kaczmarek et al., 2018).

Antitumor Activities

Copper(II) complexes, including those similar to Bis(1,3-propanediamine) Copper(II) Dichloride, have been studied for their antitumor properties. One research indicated that copper(II) complexes could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer drugs (Zhao et al., 2022).

Macrocyclic Synthesis

In the synthesis of macrocyclic compounds, reactions involving bis(propane-1,3-diamine)copper(II) ions have been explored. These reactions produce macrocyclic products under certain conditions, showcasing the utility of such copper(II) complexes in organic synthesis (Bernhardt et al., 2000).

O2− Scavenger Properties

Copper(II) complexes with diamino-diamide-type ligands, similar to Bis(1,3-propanediamine) Copper(II) Dichloride, exhibit catalytic properties in O2− dismutation. These complexes have been studied for their scavenger and catalytic activities, which are relevant in various chemical and biological contexts (Bonomo et al., 1994).

Thermal Decomposition

The thermal decomposition of copper(II) complexes, including those with bis(1,3-propanediamine), has been investigated. This research provides insights into the stability and decomposition pathways of these complexes, crucial for applications in materials science and catalysis (Wendlandt, 1963).

Chelating Resin Functionalisation

Bis(1,3-propanediamine) Copper(II) Dichloride-like complexes have been used to functionalize chelating resins. These resins show promise in the selective concentration of trace metal ions, which is significant for environmental monitoring and analytical chemistry (Dev & Rao, 1996).

Eigenschaften

IUPAC Name |

dichlorocopper;propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H10N2.2ClH.Cu/c2*4-2-1-3-5;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUSKWQWIPIFEB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN.C(CN)CN.Cl[Cu]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20Cl2CuN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514304 | |

| Record name | Propane-1,3-diamine--dichlorocopper (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(1,3-propanediamine) Copper(II) Dichloride | |

CAS RN |

32270-93-2 | |

| Record name | Propane-1,3-diamine--dichlorocopper (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,3-propanediamine) Copper(II) Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

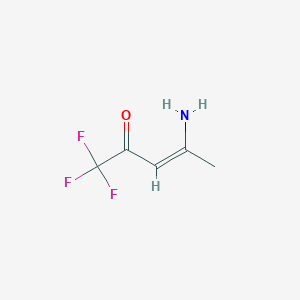

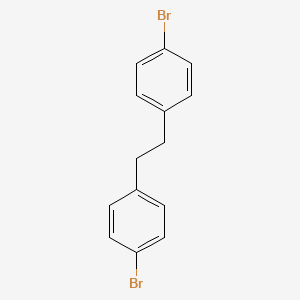

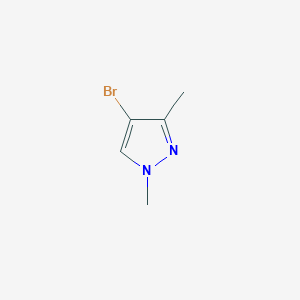

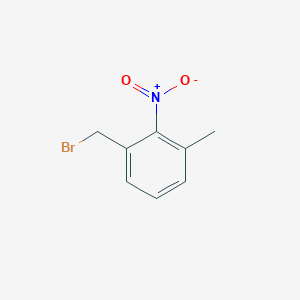

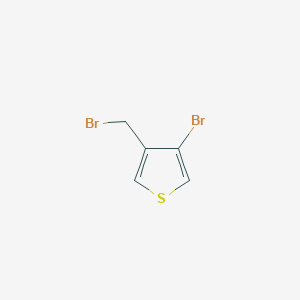

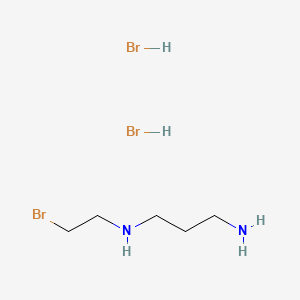

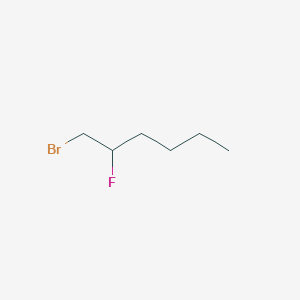

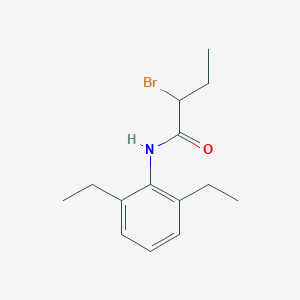

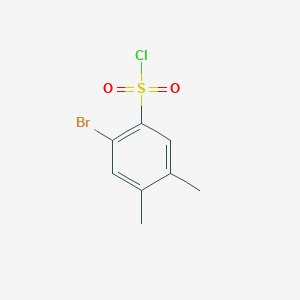

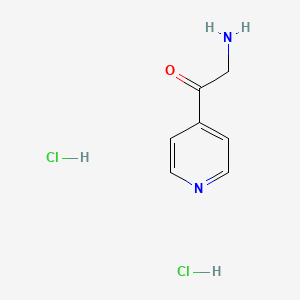

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)